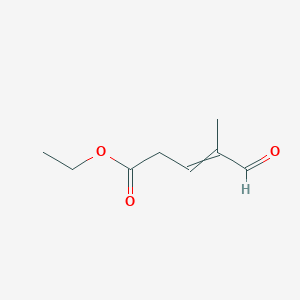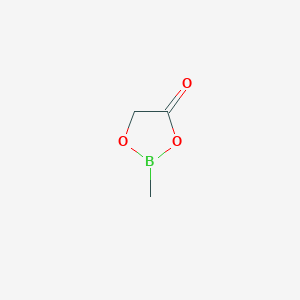![molecular formula C12H10N4O3 B14596173 5-Nitro-N-[(pyridin-4-yl)methyl]pyridine-3-carboxamide CAS No. 60524-35-8](/img/structure/B14596173.png)
5-Nitro-N-[(pyridin-4-yl)methyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxamide, 5-nitro-N-(4-pyridinylmethyl)- is a chemical compound with the molecular formula C12H10N4O3 It is a derivative of pyridine, a basic heterocyclic organic compound This compound is known for its unique structural properties, which include a nitro group at the 5-position and a pyridinylmethyl group at the N-position of the carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, 5-nitro-N-(4-pyridinylmethyl)- typically involves the nitration of 3-pyridinecarboxamide followed by the introduction of the pyridinylmethyl group. One common method includes the following steps:
Nitration: 3-Pyridinecarboxamide is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the 5-position.
N-Alkylation: The nitrated product is then subjected to N-alkylation using 4-pyridinemethanol or a similar reagent under basic conditions to attach the pyridinylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production typically employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxamide, 5-nitro-N-(4-pyridinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions with water or alcohol as the solvent.
Major Products
Reduction: 3-Pyridinecarboxamide, 5-amino-N-(4-pyridinylmethyl)-
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-Pyridinecarboxylic acid and 4-pyridinemethanol.
Scientific Research Applications
3-Pyridinecarboxamide, 5-nitro-N-(4-pyridinylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, 5-nitro-N-(4-pyridinylmethyl)- is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridinylmethyl group may enhance the compound’s ability to bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinecarboxamide: Lacks the nitro and pyridinylmethyl groups, resulting in different chemical and biological properties.
5-Nitro-3-pyridinecarboxamide: Contains the nitro group but lacks the pyridinylmethyl group, affecting its reactivity and applications.
N-(4-Pyridinylmethyl)-3-pyridinecarboxamide:
Uniqueness
3-Pyridinecarboxamide, 5-nitro-N-(4-pyridinylmethyl)- is unique due to the combination of the nitro and pyridinylmethyl groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry. Its structural features enable it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot.
Properties
CAS No. |
60524-35-8 |
|---|---|
Molecular Formula |
C12H10N4O3 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
5-nitro-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H10N4O3/c17-12(15-6-9-1-3-13-4-2-9)10-5-11(16(18)19)8-14-7-10/h1-5,7-8H,6H2,(H,15,17) |
InChI Key |
HOODJRSOHBDOSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CNC(=O)C2=CC(=CN=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



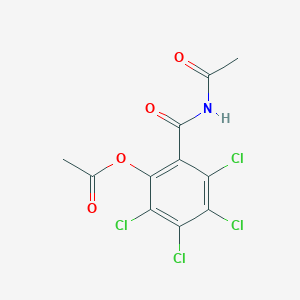
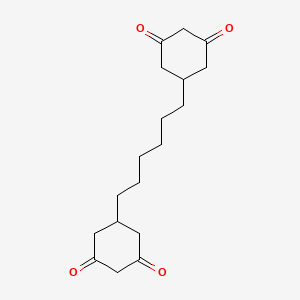
![2-Phenyl-2H,4H-naphtho[1,2-D][1,3,2]dioxaborinine](/img/structure/B14596109.png)
![3-Bromo-N~2~,N~6~,4-trimethyl-5-[(E)-(2-nitrophenyl)diazenyl]pyridine-2,6-diamine](/img/structure/B14596116.png)
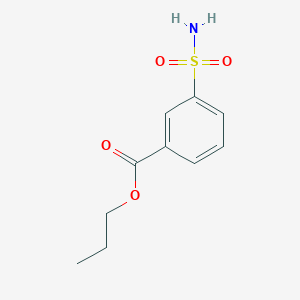

![1-(Chloromethyl)-2-[(3-methoxyphenyl)sulfanyl]benzene](/img/structure/B14596140.png)
![Methyltris[4-(trifluoromethyl)phenyl]phosphanium bromide](/img/structure/B14596142.png)
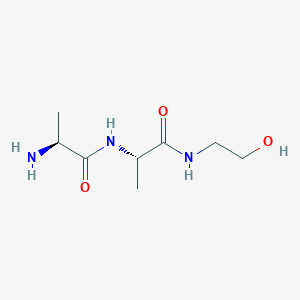
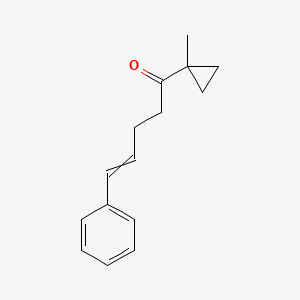
![2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate](/img/structure/B14596151.png)
